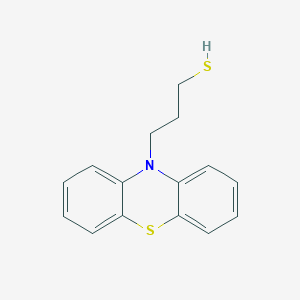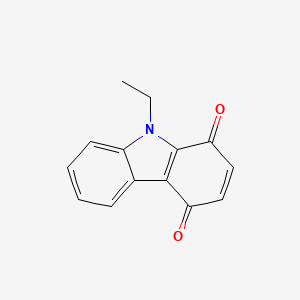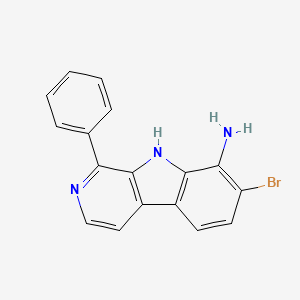
Phenyl trimethylsilyl (chloromethyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl trimethylsilyl (chloromethyl)phosphonate is an organophosphorus compound that features a phosphonate group bonded to a phenyl ring, a trimethylsilyl group, and a chloromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenyl trimethylsilyl (chloromethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of phenylphosphonic dichloride with trimethylsilyl chloride and chloromethyl magnesium chloride. The reaction typically occurs under anhydrous conditions and requires a suitable solvent such as tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl trimethylsilyl (chloromethyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis to form phenylphosphonic acid and trimethylsilanol.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Various substituted phosphonates depending on the nucleophile used.
Hydrolysis: Phenylphosphonic acid and trimethylsilanol.
Wissenschaftliche Forschungsanwendungen
Phenyl trimethylsilyl (chloromethyl)phosphonate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organophosphorus compounds.
Materials Science: The compound is used in the development of novel materials with unique properties, such as flame retardants and plasticizers.
Medicinal Chemistry: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other bioactive molecules.
Wirkmechanismus
The mechanism of action of phenyl trimethylsilyl (chloromethyl)phosphonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of the trimethylsilyl group can stabilize reactive intermediates, facilitating the formation of desired products. The chloromethyl group can undergo substitution reactions, allowing the compound to interact with various molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylphosphonic Acid: Lacks the trimethylsilyl and chloromethyl groups, making it less versatile in certain reactions.
Trimethylsilylphosphonic Acid: Contains a trimethylsilyl group but lacks the phenyl and chloromethyl groups, resulting in different reactivity and applications.
Uniqueness
Phenyl trimethylsilyl (chloromethyl)phosphonate is unique due to the combination of the phenyl, trimethylsilyl, and chloromethyl groups. This combination imparts distinct chemical properties, making it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
183383-73-5 |
|---|---|
Molekularformel |
C10H16ClO3PSi |
Molekulargewicht |
278.74 g/mol |
IUPAC-Name |
[chloromethyl(phenoxy)phosphoryl]oxy-trimethylsilane |
InChI |
InChI=1S/C10H16ClO3PSi/c1-16(2,3)14-15(12,9-11)13-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI-Schlüssel |
CSXPXUSOKBQRIG-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OP(=O)(CCl)OC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9-Chloro-10-{[4-(methoxycarbonyl)phenyl]methyl}acridin-10-ium chloride](/img/structure/B12557408.png)
![3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole](/img/structure/B12557415.png)
![3-Methoxy[1,4]benzothiazino[2,3-b]phenothiazine](/img/structure/B12557424.png)

![N-{5-Nitro-2-[(2,4,4-trimethylpentan-2-yl)oxy]phenyl}acetamide](/img/structure/B12557428.png)

![5'-(1,3-Dithian-2-yl)-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2,6-diol](/img/structure/B12557439.png)




